8-甲基鸟嘌呤

描述

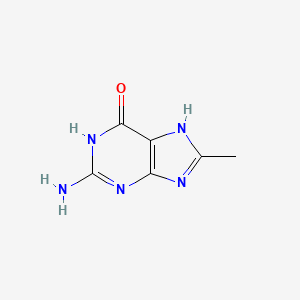

8-Methylguanine is a modified nucleoside . It has been synthesized and its structures and thermodynamic properties have been investigated . Introduction of 8-Methylguanine into DNA sequences markedly stabilizes the Z conformation under low salt conditions .

Synthesis Analysis

Various oligonucleotides containing 8-Methylguanine have been synthesized . The synthesis involves a multi-step reaction with two steps: 82 percent / PPh 3 / o-xylene / 24 h / Heating .Molecular Structure Analysis

The hexamer d (CGC [m 8 G]CG) 2 adopts a Z structure with all guanines in the syn conformation . The refined NMR structure is very similar to the Z form crystal structure of d (CGCGCG) 2, with a root mean square deviation of 0.6 between the two structures .Chemical Reactions Analysis

The formation of 8-Methylguanine suggests a possible role for carbon-centered radicals as DNA-alkylating agents . The presence of 8-Methylguanine in d (CGC [m 8 G]CG) 2 stabilizes the Z conformation by at least ΔG = −0.8 kcal/mol relative to the unmodified hexamer .科学研究应用

Z-DNA构象的稳定性

8-甲基鸟嘌呤 (m8G) 当引入到DNA序列中时,在低盐条件下显着稳定Z构象 . 六聚体 d (CGC [m8G]CG) 2 在生理盐条件下表现出Z构象的特征性CD光谱 . 这表明化学反应性较低的m8G碱基是研究Z-DNA或其他包含syn-G构象的DNA结构的分子相互作用的有效工具 .

寡核苷酸的热力学性质

已经合成了含有8-甲基鸟嘌呤的各种寡核苷酸,并研究了它们的结构和热力学性质 . d (CGC [m8G]CG) 2 中m8G的存在使Z构象稳定至少ΔG = −0.8 kcal/mol,相对于未修饰的六聚体 .

左旋螺旋的促进作用

8-甲基鸟嘌呤与L-核苷酸协同作用,在生理盐条件下促进左旋螺旋 . 中央l2-糖部分呈现B*左旋构象(右手B-DNA的镜像),而其侧翼的d4-糖部分采用已知的Z左旋构象 .

在DNA超螺旋调节中的作用

虽然Z-DNA的确切生物学功能尚未确定,但它在调节DNA超螺旋中的作用已被充分证明 . 在鸟嘌呤C8位置引入甲基基团(8-甲基鸟嘌呤)显着稳定了各种碱基序列的短寡核苷酸在低盐条件下的Z构象 .

Z型DNA的结构约束

描述了含有8-甲基鸟嘌呤(8mG)的寡核苷酸的制备和热力学性质 . 研究发现,在鸟嘌呤C8位置引入甲基基团显着稳定了各种碱基序列的短寡核苷酸在低盐条件下的Z构象 .

结构和生物学研究的潜在工具

通过操纵内部因素,如糖构型、双链长度、核苷酸组成和碱基甲基化,可以在低盐浓度下产生多种DNA螺旋 . 这些螺旋可以构成结构和生物学研究的强大工具,特别是它们可以在生理条件下使用 .

作用机制

Target of Action

The primary target of 8-Methylguanine is the DNA structure itself . It has been shown that the introduction of 8-Methylguanine into DNA sequences can markedly stabilize the Z conformation under low salt conditions .

Mode of Action

8-Methylguanine interacts with its targets, the DNA sequences, by stabilizing the Z conformation . This stabilization is achieved through the incorporation of 8-Methylguanine into the DNA sequences . The presence of 8-Methylguanine in the DNA sequence stabilizes the Z conformation by at least ΔG = -0.8 kcal/mol relative to the unmodified hexamer .

Biochemical Pathways

The biochemical pathways affected by 8-Methylguanine primarily involve the conformational changes in DNA. The presence of 8-Methylguanine in DNA sequences leads to a shift from the B-DNA conformation to the Z-DNA conformation . This shift in conformation can have downstream effects on DNA transcription and replication processes, although the precise biological functions of Z-DNA have yet to be identified .

Result of Action

The molecular and cellular effects of 8-Methylguanine’s action primarily involve changes in DNA structure. The presence of 8-Methylguanine in DNA sequences leads to a stabilization of the Z-DNA conformation

Action Environment

The action of 8-Methylguanine is influenced by environmental factors such as salt conditions. It has been shown that 8-Methylguanine can stabilize the Z conformation of DNA under low salt conditions . .

安全和危害

生化分析

Biochemical Properties

8-Methylguanine plays a crucial role in biochemical reactions, particularly in the context of DNA structure and stability. It has been shown to stabilize the Z-DNA conformation under physiological salt conditions . The interaction of 8-Methylguanine with DNA is characterized by the syn conformation of guanine residues, which contributes to the overall stability of the Z-DNA structure .

8-Methylguanine also interacts with various enzymes and proteins. For instance, it has been found to inhibit the activity of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair . This inhibition is dose-dependent, with 8-Methylguanine showing a stronger inhibitory effect compared to its metabolite, 8-hydroxy-7-methylguanine . The selective binding of 8-Methylguanine to the active site of PARP1 involves interactions with key residues such as Gly863 and Tyr907 .

Cellular Effects

The presence of 8-Methylguanine in DNA can have profound effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Methylguanine can induce transcriptional mutagenesis by causing the misincorporation of bases during RNA synthesis . This can lead to the production of altered proteins, which may affect cellular function and contribute to disease pathogenesis .

In macrophages, 8-Methylguanine has been implicated in the regulation of trained immunity, a form of innate immune memory . The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) plays a role in this process by modulating the immune response through pathways involving farnesoid X receptor (FXR) and AMP-activated protein kinase (AMPK) . This highlights the potential impact of 8-Methylguanine on immune function and inflammation.

Molecular Mechanism

At the molecular level, 8-Methylguanine exerts its effects through various mechanisms. One of the primary mechanisms involves the stabilization of Z-DNA conformation, which affects DNA supercoiling and transcription . The binding interactions of 8-Methylguanine with DNA are characterized by the syn conformation of guanine residues, which enhances the stability of the Z-DNA structure .

Additionally, 8-Methylguanine inhibits the activity of PARP1 by binding to its active site and preventing the synthesis of poly (ADP-ribose) (PAR), a signaling molecule involved in DNA repair . This inhibition can lead to the accumulation of DNA damage and affect cellular responses to stress . The selective binding of 8-Methylguanine to PARP1 involves interactions with key residues such as Gly863 and Tyr907 .

Temporal Effects in Laboratory Settings

The effects of 8-Methylguanine can change over time in laboratory settings. Studies have shown that the stability and degradation of 8-Methylguanine-containing DNA sequences can influence their biochemical properties . For instance, the stabilization of Z-DNA conformation by 8-Methylguanine is dependent on the concentration of NaCl and the number of 8-Methylguanine residues incorporated into the DNA sequence . Over time, the degradation of 8-Methylguanine can lead to changes in DNA structure and function.

Long-term effects of 8-Methylguanine on cellular function have also been observed in in vitro and in vivo studies. For example, the inhibition of PARP1 by 8-Methylguanine can result in sustained DNA damage and affect cell viability . These temporal effects highlight the importance of considering the stability and degradation of 8-Methylguanine in biochemical research.

Dosage Effects in Animal Models

The effects of 8-Methylguanine can vary with different dosages in animal models. Studies have shown that higher doses of 8-Methylguanine can lead to increased inhibition of PARP1 activity and greater accumulation of DNA damage . At high doses, 8-Methylguanine may also exhibit toxic or adverse effects, such as cytotoxicity and impaired cell function . These dosage-dependent effects underscore the need for careful consideration of dosage in experimental studies involving 8-Methylguanine.

Metabolic Pathways

8-Methylguanine is involved in various metabolic pathways, including its formation and degradation. It is formed through the methylation of guanine by methylating agents, which can be either endogenous or exogenous . The degradation of 8-Methylguanine involves its conversion to 8-hydroxy-7-methylguanine by xanthine oxidase . This metabolite can further undergo demethylation or be excreted in urine . The involvement of 8-Methylguanine in these metabolic pathways highlights its dynamic nature and potential impact on cellular metabolism.

Subcellular Localization

8-Methylguanine is primarily localized within the nucleus, where it interacts with DNA and affects its structure and function . The subcellular localization of 8-Methylguanine is influenced by its incorporation into DNA sequences and the presence of targeting signals or post-translational modifications. The localization of 8-Methylguanine within specific nuclear compartments can impact its activity and function, particularly in the context of DNA repair and transcriptional regulation .

属性

IUPAC Name |

2-amino-8-methyl-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMEMUXTWZGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178334 | |

| Record name | 8-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23662-75-1 | |

| Record name | 8-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1496376.png)

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)](/img/structure/B1496381.png)

phenanthren]-10a'-ol](/img/structure/B1496395.png)

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![Ac-Val-Met-Leu-Psi[CHOH-CH2]-Val-Ala-Glu-Phe-OH Trifluoroacetate](/img/structure/B1496414.png)